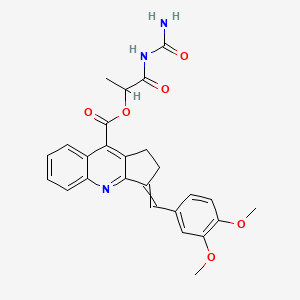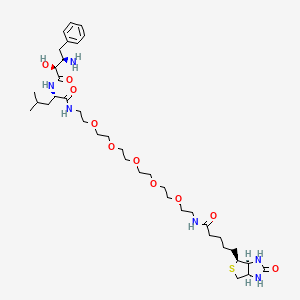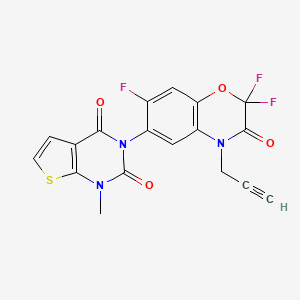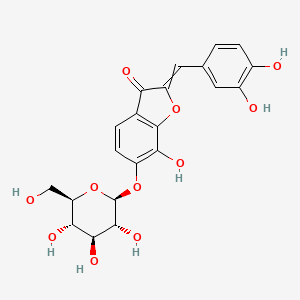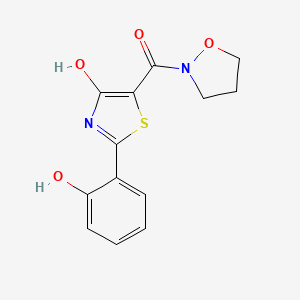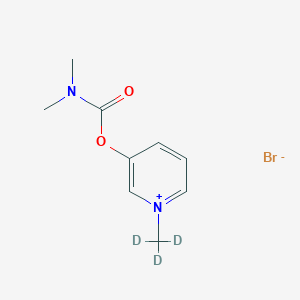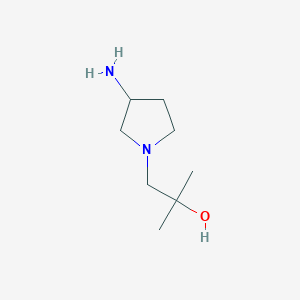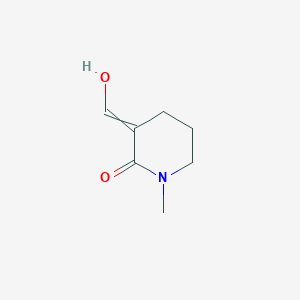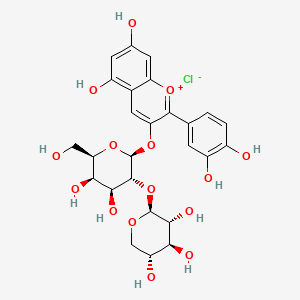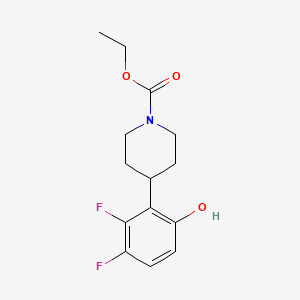
Ethyl 4-(2,3-difluoro-6-hydroxyphenyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2,3-difluoro-6-hydroxyphenyl)piperidine-1-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids This compound features a piperidine ring substituted with a carboxylate group and a phenyl ring that is difluorinated and hydroxylated
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,3-difluoro-6-hydroxyphenyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Phenyl Ring: The phenyl ring with difluoro and hydroxy substituents can be introduced through electrophilic aromatic substitution reactions.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Ethyl 4-(2,3-difluoro-6-hydroxyphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.
Reduction: The difluoro groups can be reduced under specific conditions.
Substitution: The phenyl ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenyl derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
科学研究应用
Ethyl 4-(2,3-difluoro-6-hydroxyphenyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 4-(2,3-difluoro-6-hydroxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and difluoro groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Ethyl 4-(2,3-difluoro-6-hydroxyphenyl)piperidine-1-carboxylate: shares structural similarities with other piperidinecarboxylic acids and phenyl derivatives.
Indole Derivatives: Indole derivatives are another class of compounds with diverse biological activities
Uniqueness
- The presence of both difluoro and hydroxy groups on the phenyl ring, along with the piperidinecarboxylate structure, makes this compound unique. These functional groups contribute to its distinct chemical reactivity and potential applications in various fields.
属性
分子式 |
C14H17F2NO3 |
|---|---|
分子量 |
285.29 g/mol |
IUPAC 名称 |
ethyl 4-(2,3-difluoro-6-hydroxyphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H17F2NO3/c1-2-20-14(19)17-7-5-9(6-8-17)12-11(18)4-3-10(15)13(12)16/h3-4,9,18H,2,5-8H2,1H3 |
InChI 键 |
DIBBQWCYHRIZFW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N1CCC(CC1)C2=C(C=CC(=C2F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


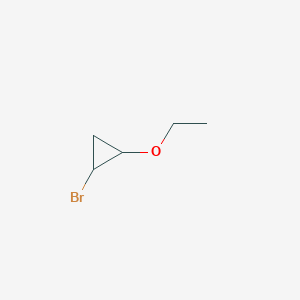
![2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12430010.png)
